ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate
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Description
Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate is a useful research compound. Its molecular formula is C13H18N2O4 and its molecular weight is 266.297. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Reactivity
Synthesis of Pyrazole Derivatives : Ethyl 4-(1-ethyl-3,5-dimethyl-1H-pyrazol-4-yl)-2,4-dioxobutanoate has been used in the synthesis of various pyrazole derivatives. For instance, the reaction with hydrazines in different solvents has led to the formation of regioisomeric 3- and 5-substituted pyrazoles, demonstrating its versatility in chemical synthesis (Mikhed’kina et al., 2009).
Formation of Heterocyclic Systems : This compound is instrumental in creating diverse heterocyclic systems linked with quinolin-2-one. Its reaction with various nitrogen and carbon nucleophiles has led to the efficient synthesis of pyrazoles, pyrimidines, pyrazines, oxazines, and triazines containing the quinoline moiety (Hassanin et al., 2016).
Crystal Structure and Antioxidant Properties
- Characterization and Antioxidant Properties : A novel pyrazole derivative synthesized from this compound has been characterized using various spectroscopic methods. Its 3D molecular structure was confirmed using single crystal X-ray diffraction studies. Additionally, the compound exhibited antioxidant properties as evaluated through DPPH and hydroxyl radical scavenging methods (Naveen et al., 2021).
Properties
IUPAC Name |
ethyl 4-(1-ethyl-3,5-dimethylpyrazol-4-yl)-2,4-dioxobutanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4/c1-5-15-9(4)12(8(3)14-15)10(16)7-11(17)13(18)19-6-2/h5-7H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TZFQHXZYCKVKLH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C(=N1)C)C(=O)CC(=O)C(=O)OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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